TSHR Antagonist Potency (Human and Rat Receptors) — Single-Target Biochemical IC₅₀ from BindingDB
In a TR-FRET-based cAMP production assay, 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea exhibited antagonist activity at the rat TSHR with an IC₅₀ of 68 nM in FRTL-5 cells, and at the human TSHR with an IC₅₀ of 71 nM [1]. No head-to-head comparator data from the same assay source are available for this exact compound; however, these values place the compound in the sub-100 nM potency range for TSHR antagonism, a target for which clinically relevant small-molecule antagonists remain relatively rare. The absence of quantitated comparator data in the same experimental system prevents a direct potency ranking against structural analogs.
| Evidence Dimension | In vitro antagonist potency at TSHR (IC₅₀) |
|---|---|
| Target Compound Data | 68 nM (rat TSHR, FRTL-5 cells); 71 nM (human TSHR) |
| Comparator Or Baseline | No direct comparator data available from the same source |
| Quantified Difference | N/A (comparator data missing) |
| Conditions | TR-FRET cAMP assay; rat FRTL-5 cells; human TSHR recombinant expression system; 2 h incubation; Eu-cAMP tracer detection (BindingDB assay data) |
Why This Matters
For researchers specifically seeking TSHR antagonist chemical probes, the confirmed sub-100 nM potency at both rat and human receptors is a quantifiable starting point, but procurement decisions cannot yet be made on the basis of superiority over other TSHR antagonists due to the lack of head-to-head data.
- [1] BindingDB. Entry BDBM50614119 (CHEMBL5271120). Antagonist activity at TSHR in rat FRTL-5 cells (IC₅₀ 68 nM) and at human TSHR (IC₅₀ 71 nM). View Source
